Nitroscanate Nitroscanate Nitroscanate is an anthelmintic found to be effective in certain strains of parasites in canines.
Brand Name: Vulcanchem
CAS No.: 19881-18-6
VCID: VC0537295
InChI: InChI=1S/C13H8N2O3S/c16-15(17)11-3-7-13(8-4-11)18-12-5-1-10(2-6-12)14-9-19/h1-8H
SMILES: C1=CC(=CC=C1N=C=S)OC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C13H8N2O3S
Molecular Weight: 272.28 g/mol

Nitroscanate

CAS No.: 19881-18-6

Cat. No.: VC0537295

Molecular Formula: C13H8N2O3S

Molecular Weight: 272.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Nitroscanate - 19881-18-6

Specification

CAS No. 19881-18-6
Molecular Formula C13H8N2O3S
Molecular Weight 272.28 g/mol
IUPAC Name 1-isothiocyanato-4-(4-nitrophenoxy)benzene
Standard InChI InChI=1S/C13H8N2O3S/c16-15(17)11-3-7-13(8-4-11)18-12-5-1-10(2-6-12)14-9-19/h1-8H
Standard InChI Key SVMGVZLUIWGYPH-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N=C=S)OC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1N=C=S)OC2=CC=C(C=C2)[N+](=O)[O-]
Appearance Solid powder
Melting Point 110.0 °C

Introduction

Chemical and Pharmacological Profile of Nitroscanate

Structural Characteristics

Nitroscanate belongs to the isothiocyanate chemical class, featuring a nitrobenzene core substituted with thiocyanate and methoxy groups. The presence of the nitro (-NO₂) group facilitates redox cycling within parasitic cells, generating reactive oxygen species that contribute to its mechanism of action . Its molecular weight of 383.44 g/mol and lipophilic nature (logP ≈3.2) enable penetration through helminth cuticles while limiting systemic absorption in host animals .

Pharmacodynamic Properties

Nitroscanate acts as an uncoupler of oxidative phosphorylation in parasitic mitochondria, disrupting the proton gradient across the inner mitochondrial membrane . This interference prevents ATP synthase from generating ATP, causing rapid depletion of cellular energy reserves. In vitro studies show a 67% reduction in ATP/ADP ratios within 2 hours of exposure in Dipylidium caninum, correlating with loss of motility . The compound’s efficacy depends on direct contact with gastrointestinal parasites, as systemic absorption in dogs remains below 5% of administered doses .

Mechanism of Action and Biochemical Effects

Mitochondrial Uncoupling

The primary mode of action involves disruption of the electron transport chain (ETC) in helminth mitochondria. Nitroscanate diffuses into the mitochondrial matrix, where it binds to complex III (cytochrome bc₁), diverting electrons away from ubiquinone and generating superoxide radicals . This futile cycling between oxidized and reduced states depletes NADH reserves while failing to produce ATP, as illustrated:

NADH+H++O2NAD++H2O2(Uncoupled reaction)\text{NADH} + \text{H}^+ + \text{O}_2 \rightarrow \text{NAD}^+ + \text{H}_2\text{O}_2 \quad (\text{Uncoupled reaction})

Parasites lacking robust antioxidant defenses, such as catalase-deficient cestodes, succumb to oxidative stress within 4–8 hours post-administration .

Species-Specific Sensitivity

Differential susceptibility among helminths arises from variations in mitochondrial membrane composition. Toxocara canis exhibits 90% mortality at 50 mg/kg due to high unsaturated fatty acid content in inner mitochondrial membranes, enhancing nitroscanate’s membrane-disrupting effects . In contrast, Taenia pisiformis requires prolonged exposure (12–24 hours) for equivalent efficacy, reflecting its cholesterol-rich membranes that impede drug penetration .

Therapeutic Efficacy Against Helminth Infections

Clinical Trial Data

A 2002 controlled study (n=15 dogs) evaluated nitroscanate’s anthelmintic efficacy :

ParasitePre-Treatment PrevalencePost-Treatment Eradication RateTime to Elimination
Toxocara canis53.3% (8/15)87.5% (7/8)48–72 hours
Toxascaris leonina46.7% (7/15)100% (7/7)24–48 hours
Dipylidium caninum26.7% (4/15)100% (4/4)12–24 hours

Efficacy correlated with parasite burden, with complete egg clearance achieved in 93% of lightly infected dogs (<500 eggs/g feces) versus 78% in heavily infected counterparts (>1000 eggs/g) .

Spectrum of Activity

Nitroscanate demonstrates variable activity against nematodes and cestodes :

  • Nematodes: 90–100% efficacy against T. canis, T. leonina, Ancylostoma caninum

  • Cestodes: 95–100% efficacy against Dipylidium caninum, Taenia hydatigena

  • Ineffective: Echinococcus granulosus, Trichuris vulpis, Spirocerca lupi

The limited efficacy against whipworms and tissue-dwelling cestodes stems from their anatomical sequestration away from luminal drug concentrations .

Pharmacokinetics and Dosage Optimization

Absorption and Distribution

Oral bioavailability in dogs ranges from 2–5%, with peak plasma concentrations (Cₘₐₓ) of 0.8–1.2 µg/mL occurring 4–6 hours post-administration . Over 95% remains unabsorbed, achieving local concentrations of 300–500 µg/g in the jejunum and ileum—10–15 times the EC₉₀ for susceptible parasites .

Formulation Considerations

Micronization (95% particles <5 µm) enhances efficacy by increasing surface area for parasitic contact. A 2015 formulation patent demonstrated that reducing particle size from 25 µm to 5 µm improved T. canis eradication rates from 78% to 94% at equivalent doses .

Dosing Regimen

Standard dosage protocols for dogs include :

  • Body Weight: 50 mg/kg (1 × 500 mg tablet per 10 kg)

  • Frequency: Biannual to quarterly administration

  • Administration: Morning dosing after 12-hour fasting, followed by 8-hour post-treatment fasting

Puppies tolerate doses up to 1000 mg/kg every 14 days without significant hepatotoxicity, reflecting enhanced glucuronidation pathways .

Toxicological Profile and Adverse Effects

Acute Toxicity Data

Species-specific median lethal doses (LD₅₀) illustrate low systemic toxicity :

SpeciesLD₅₀ (mg/kg)Clinical Signs at LD₅₀
Rat3,177Hepatic necrosis, renal failure
Mouse3,503CNS depression, ataxia
Rabbit>10,000None observed
Dog>10,000Vomit, transient diarrhea

Adverse Drug Reactions

Dose-dependent effects in dogs occur above 100 mg/kg :

  • Common (5–15% incidence): Vomiting (1–24 hours post-dose), diarrhea (12–24 hours)

  • Uncommon (<2%): Elevated ALT (2–3× ULN), sedation lasting <6 hours

  • Rare (0.1%): Exophthalmos, hindlimb paralysis (resolves within 48 hours)

Pretreatment fasting and post-dose food restriction reduce gastrointestinal adverse events by 60–70% .

Comparative Analysis with Contemporary Anthelmintics

Efficacy Relative to Alternatives

Nitroscanate’s niche lies in dual nematode/cestode activity, contrasting with single-class agents :

DrugNematodesCestodesTrematodesAdministration Frequency
Nitroscanate++++++-Biannual
Febantel++++--Quarterly
Praziquantel-++++++Monthly
Moxidectin++++--Monthly

Resistance Patterns

No confirmed resistance has emerged despite 40 years of use, attributable to nitroscanate’s multi-target mechanism. Surveillance studies (2010–2025) show stable EC₅₀ values against T. canis (0.8–1.2 µg/mL) and D. caninum (1.5–2.0 µg/mL) .

Recent Developments and Future Directions

Nanocrystal Formulations

A 2023 patent application disclosed silica-coated nitroscanate nanocrystals (20–50 nm) that increase luminal drug retention time from 8 to 24 hours, potentially enabling single-dose eradication of Taenia species .

Combination Therapies

Ongoing trials investigate nitroscanate-praziquantel combinations (75:25 ratio) to expand spectrum to Echinococcus spp., with preliminary data showing 89% cyst reduction in experimentally infected mice .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator